molecular formula C7H6F3NO5S B173147 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate CAS No. 155863-37-9

2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate

Cat. No. B173147
CAS RN: 155863-37-9
M. Wt: 273.19 g/mol
InChI Key: JIUYDXPCRYKTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate, also known as DPTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPTS is a trifluoromethanesulfonate ester that is commonly used as a reagent in organic synthesis. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in the field of chemistry.

Mechanism Of Action

The mechanism of action of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate involves the formation of an intermediate species that reacts with the substrate to form the desired product. 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate is a highly reactive compound that can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and elimination reactions.
Biochemical and Physiological Effects:
2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate has no known biochemical or physiological effects. It is a chemical compound that is used solely for scientific research purposes and does not have any medicinal properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate in lab experiments include its high reactivity, versatility, and ease of synthesis. 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate is a valuable tool for organic synthesis and can be used in a wide range of chemical reactions. However, one limitation of using 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate is its high reactivity, which can lead to side reactions and the formation of unwanted by-products.
List of

Future Directions

1. Development of new synthetic methods using 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate as a reagent
2. Investigation of the mechanism of action of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate in various chemical reactions
3. Application of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate in the synthesis of complex natural products
4. Development of new applications of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate in the field of organic synthesis
5. Investigation of the reactivity of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate towards different substrates
6. Optimization of the synthesis of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate to improve yield and purity
7. Development of new derivatives of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate with improved properties
8. Investigation of the environmental impact of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate and its by-products
9. Application of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate in the field of drug discovery and development
10. Investigation of the potential use of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate in catalysis.

Synthesis Methods

The synthesis of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate involves the reaction between 2-amino-3-carboxy-pyrrole and trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography to obtain pure 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate. The synthesis of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate has been widely used in scientific research for various applications. One of the most significant applications of 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate is in the field of organic synthesis. 2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate is a versatile reagent that can be used in a wide range of chemical reactions, including esterification, amidation, and transesterification. It is particularly useful in the synthesis of peptides and amino acids.

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO5S/c8-7(9,10)17(14,15)16-4-3-11-5(12)1-2-6(11)13/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUYDXPCRYKTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dioxopyrrol-1-yl)ethyl trifluoromethanesulfonate

CAS RN

155863-37-9
Record name 2-Maleimidoethyl triflate
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